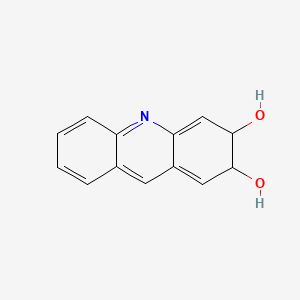
2,3-Dihydroacridine-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroacridine-2,3-diol is an organic compound that belongs to the class of acridine derivatives. Acridines are heterocyclic compounds containing a nitrogen atom within a three-ring structure. This compound is characterized by the presence of two hydroxyl groups attached to the 2 and 3 positions of the dihydroacridine ring. Acridine derivatives have been extensively studied for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroacridine-2,3-diol can be achieved through several methods. One common approach involves the reduction of acridone using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired dihydroacridine diol.
Another method involves the catalytic hydrogenation of acridine in the presence of a palladium catalyst. This method requires careful control of reaction conditions, including temperature and pressure, to ensure selective reduction to the dihydroacridine diol.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium or platinum catalysts to achieve efficient and selective reduction of acridine derivatives. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroacridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of tetrahydroacridine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Acridone and other oxidized acridine derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroacridine-2,3-diol involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the helical structure and affecting processes like replication and transcription. This intercalation is driven by π-stacking interactions and hydrogen bonding between the hydroxyl groups and the DNA bases.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 2,3-Dihydroacridine-2,3-diol, known for its wide range of biological activities.
Acridone: An oxidized derivative of acridine with similar biological properties.
Tetrahydroacridine: A fully reduced derivative with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which enhance its ability to form hydrogen bonds and interact with biological macromolecules. This makes it a valuable compound for studying DNA interactions and developing potential therapeutic agents.
Properties
CAS No. |
91868-06-3 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2,3-dihydroacridine-2,3-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-9-5-8-3-1-2-4-10(8)14-11(9)7-13(12)16/h1-7,12-13,15-16H |
InChI Key |
DAWHILRRVWUMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC(C(C=C3N=C2C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
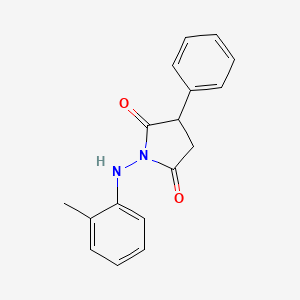

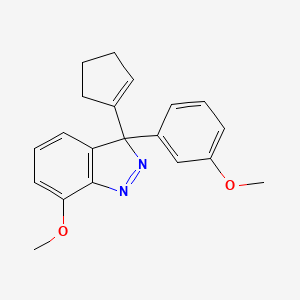
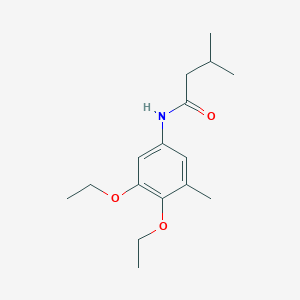
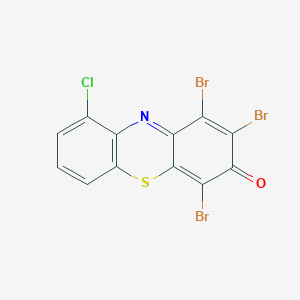
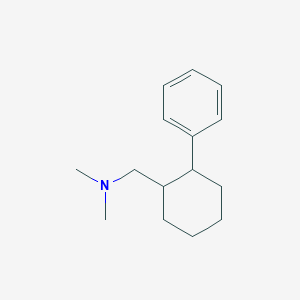
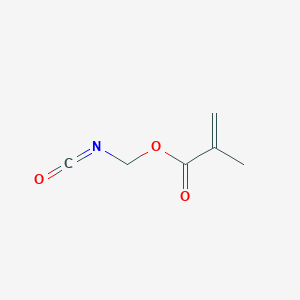
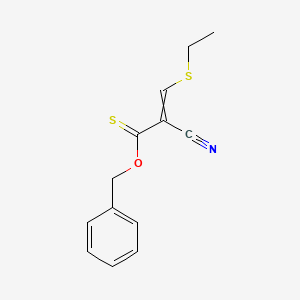
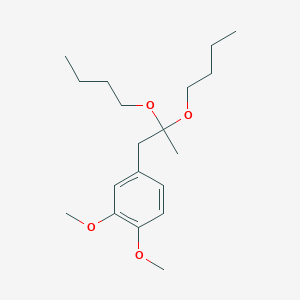
![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)
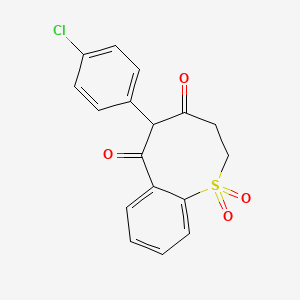
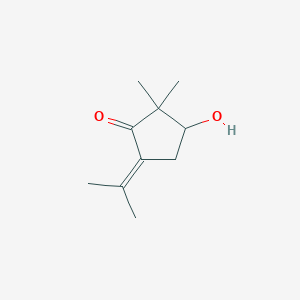
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
